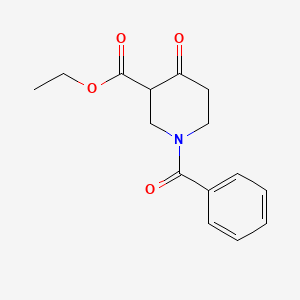

1-Benzoyl-4-oxo-nipecotic acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXIEUAIMGNDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Piperidine-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a combination of favorable physicochemical properties, including high aqueous solubility, metabolic stability, and three-dimensional character. Among its various substituted forms, the piperidine-3-carboxylate framework has emerged as a particularly fruitful starting point for the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of piperidine-3-carboxylate derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

I. The Strategic Advantage of the Piperidine-3-Carboxylate Core

The strategic value of the piperidine-3-carboxylate moiety lies in its unique combination of a conformationally constrained cyclic amine and a versatile carboxylic acid handle. This arrangement allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The carboxylic acid group can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions, or serve as a synthetic handle for further derivatization into esters, amides, and other functional groups. This inherent versatility has enabled the development of a diverse array of bioactive molecules targeting a wide range of proteins, including enzymes and G-protein coupled receptors (GPCRs).

II. Synthetic Strategies: Accessing Chemical Diversity

The construction of the piperidine-3-carboxylate core and its derivatives has been a subject of extensive research, leading to a variety of synthetic approaches. The choice of synthetic route is often dictated by the desired stereochemistry and substitution pattern.

A. Asymmetric Synthesis of Chiral Piperidine-3-Carboxylates

The chirality at the C3 position of the piperidine ring is often crucial for biological activity. Several enantioselective methods have been developed to access optically pure piperidine-3-carboxylate esters. One prominent strategy involves the rhodium-catalyzed asymmetric hydrogenation of pyridine-3-carboxylic acid derivatives. This method allows for the stereocontrolled reduction of the aromatic ring to afford the desired chiral piperidine.

Another powerful approach is the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines. This method provides access to multisubstituted piperidine-3-carboxylic acid derivatives with high diastereoselectivity. The resulting products can be further derivatized, for instance, by selective removal of the N-protecting group or reduction of the ester moiety.[1]

A representative synthetic workflow for accessing chiral piperidine-3-carboxylates is depicted below:

Caption: Rhodium-catalyzed asymmetric synthesis of chiral piperidine-3-carboxylates.

B. Functionalization of the Piperidine Ring

Further diversification of the piperidine-3-carboxylate scaffold can be achieved through various functionalization strategies. For instance, N-alkylation or N-arylation of the piperidine nitrogen is a common modification to introduce lipophilic groups that can enhance membrane permeability and target engagement. The carboxylic acid can be readily converted to a wide range of amides, which has proven to be a particularly successful strategy in generating potent and selective inhibitors of various enzymes.

A general scheme for the synthesis of piperidine-3-carboxamide derivatives is outlined below:

Caption: General synthesis of piperidine-3-carboxamide derivatives.

III. Pharmacological Landscape: A Scaffold for Diverse Targets

The versatility of the piperidine-3-carboxylate scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown promise in treating a variety of diseases, from central nervous system disorders to cancer and infectious diseases.

A. Central Nervous System (CNS) Agents

GABA Uptake Inhibitors: One of the most well-established applications of piperidine-3-carboxylate derivatives is in the modulation of the GABAergic system. Nipecotic acid, or piperidine-3-carboxylic acid itself, is a known inhibitor of GABA uptake. This has inspired the development of more potent and selective inhibitors of the GABA transporters (GATs).

-

Tiagabine (Gabitril®): An approved anticonvulsant drug, Tiagabine is a derivative of (R)-nipecotic acid. It selectively inhibits GAT-1, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[2][3] The lipophilic side chain attached to the piperidine nitrogen is crucial for its ability to cross the blood-brain barrier and for its high affinity for the transporter.

A simplified representation of the mechanism of action of GABA uptake inhibitors is shown below:

Caption: Mechanism of action of Tiagabine as a GABA uptake inhibitor.

B. Anticancer Agents

The piperidine-3-carboxylate scaffold has also been successfully employed in the development of potent anticancer agents, targeting key enzymes involved in cancer cell proliferation and survival.

-

Niraparib (Zejula®): This PARP (poly(ADP-ribose) polymerase) inhibitor is an approved treatment for certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5][6] Niraparib contains a chiral (S)-piperidine-3-yl moiety. PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (such as BRCA mutations) leads to synthetic lethality and cell death. The piperidine ring in Niraparib plays a crucial role in its binding to the PARP enzyme.

-

ALK Inhibitors: Piperidine carboxamide derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a validated target in certain types of non-small cell lung cancer.[7][8] Structure-activity relationship studies have shown that modifications to the piperidine ring and the carboxamide moiety can significantly impact potency and selectivity.

C. Antiviral and Anti-inflammatory Agents

Recent research has highlighted the potential of piperidine-3-carboxylate derivatives as antiviral and anti-inflammatory agents.

-

Influenza Virus Inhibitors: A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[2][9] The optimized compounds exhibit excellent inhibitory activity against a variety of influenza virus strains with low cytotoxicity. Mechanistic studies suggest that these compounds interfere with an early stage of the viral replication cycle.[9]

-

Anti-inflammatory Activity: Certain piperidine-substituted triazine derivatives have demonstrated promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

IV. Structure-Activity Relationships (SAR)

Systematic modification of the piperidine-3-carboxylate scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Table 1: SAR of Piperidine-3-Carboxamide Derivatives as Anticancer Agents

| Compound | R1 (at N1) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Benzyl | 2,4-difluorophenyl | A375 (Melanoma) | 0.88 | [11] |

| 54 | 2,4-difluorobenzyl | 2-(1H-pyrrol-1-yl)pyridin-4-yl | A375 (Melanoma) | 0.03 | [11] |

| ALK Inhibitor Analog | 2,6-dichloro-3-fluorophenyl | 5-chloro-2-(isopropylsulfonyl)phenyl | Karpas-299 (Lymphoma) | 0.174 | [8] |

Data from selected publications. IC50 values represent the concentration required for 50% inhibition of cell growth.

The data in Table 1 highlights the importance of substituents on both the piperidine nitrogen and the carboxamide moiety for anticancer activity. For the antimelanoma agents, the introduction of a pyrrole-substituted pyridine at the amide position led to a significant increase in potency.[11] In the case of ALK inhibitors, specific substitution patterns on the aromatic rings are crucial for high-affinity binding to the kinase domain.[8]

Table 2: SAR of Piperidine-based Derivatives as Antiviral Agents (Influenza)

| Compound | R1 (at N1) | R2 (at C4) | Virus Strain | EC50 (µM) | Reference |

| 11a | Boc | 4-quinolinoxy | A/WSN/33 (H1N1) | 0.25 | [9] |

| 11e | Boc | 4-(7-chloroquinolinoxy) | A/WSN/33 (H1N1) | 0.10 | [9] |

| 11h | Boc | 4-(6-methoxyquinolinoxy) | A/WSN/33 (H1N1) | 0.05 | [9] |

Data from selected publications. EC50 values represent the concentration required for 50% inhibition of viral replication.

The SAR for the anti-influenza piperidine derivatives indicates that the nature of the substituent on the quinoline ring significantly influences antiviral potency.[9] Electron-donating groups, such as methoxy, at the 6-position of the quinoline ring resulted in the most potent compound.[9]

V. Experimental Protocols

To facilitate further research in this area, this section provides an overview of key experimental protocols for the synthesis and biological evaluation of piperidine-3-carboxylate derivatives.

A. General Procedure for the Synthesis of Piperidine-3-carboxamides

-

Amide Coupling: To a solution of the desired piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired piperidine-3-carboxamide.

B. Cell Viability Assay (MTT Assay) for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12][13]

C. In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

-

Cell Seeding: Seed susceptible host cells in a 96-well plate and grow to confluency.

-

Virus Infection and Compound Treatment: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI). Simultaneously, treat the cells with serial dilutions of the test compounds. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until the cytopathic effect (CPE) is fully developed in the virus control wells.

-

CPE Evaluation: Observe the cells under a microscope and score the CPE. Alternatively, cell viability can be quantified using a dye-uptake method (e.g., neutral red or crystal violet).

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of the cells from virus-induced death).[14][15]

VI. Future Directions and Conclusion

The piperidine-3-carboxylate scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Exploration of New Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns and stereoisomers will be crucial for identifying next-generation drug candidates.

-

Targeting Novel Biological Pathways: As our understanding of disease biology evolves, the piperidine-3-carboxylate scaffold will undoubtedly be applied to the design of modulators for new and challenging targets.

-

Application of Computational Methods: The use of computational tools, such as structure-based drug design and quantitative structure-activity relationship (QSAR) modeling, will continue to play a vital role in the rational design and optimization of piperidine-3-carboxylate derivatives.[7][8][16][17]

References

- Bryan, M. C., et al. (2012). Piperidine carboxamide 1 was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK enzyme assay IC(50) = 0.174 μM) during high throughput screening, with selectivity over the related kinase insulin-like growth factor-1 (IGF1R). Bioorganic & Medicinal Chemistry Letters, 22(1), 38-42.

- Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.

- Trost, B. M., & Dong, G. (2008). Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. Organic Letters, 10(11), 2361-2364.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Maculosin. BenchChem.

- Gao, Y., et al. (2025). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors.

- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.

- Wu, C. Y., et al. (2012). Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Journal of Visualized Experiments, (63), e3777.

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Bio-protocol. (2022). Antiviral assay.

- PubChem. (n.d.). Niraparib.

- PubChem. (n.d.). Tiagabine.

- Wikipedia. (2023). Tiagabine.

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Orally Active Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.

- Chinese Patent CN107235957A. (2017). A kind of synthetic method for preparing Niraparib.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Barrow, J. C., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 9(43), 8235-8243.

- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.

- Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 39(18), 3514-3524.

- Google Patents. (2000).

- Kumar, D., et al. (2016). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 833-843.

- Khanam, A., et al. (2023). Synthesis of highly functionalized piperidines.

- Wang, T., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489-499.

- Kubinyi, H. (1995). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Journal of Cancer Research and Clinical Oncology, 121(9-10), 529-537.

- ResearchGate. (n.d.).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Han, S., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4079-4082.

Sources

- 1. youtube.com [youtube.com]

- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzoyl-4-oxo-nipecotic acid ethyl ester CAS number and identifiers

This technical guide is structured to serve as a definitive reference for the chemical entity 1-Benzoyl-4-oxo-nipecotic acid ethyl ester . It moves beyond basic catalog data to provide actionable synthesis protocols, mechanistic insights, and application contexts in modern drug discovery.[1]

A Versatile Scaffold for Piperidine-Based Therapeutics[1]

Executive Summary & Chemical Identity[2]

1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate) is a critical bicyclic precursor used in the synthesis of serotonin reuptake inhibitors (SSRIs), neurokinin receptor antagonists, and spirocyclic alkaloids.[1]

Structurally, it features a

Table 1: Chemical Identifiers & Properties[3]

| Parameter | Specification |

| IUPAC Name | Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate |

| Common Name | 1-Benzoyl-4-oxo-nipecotic acid ethyl ester |

| CAS Number | 4451-86-9 |

| Molecular Formula | C |

| Molecular Weight | 275.30 g/mol |

| SMILES | CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 |

| Appearance | Viscous pale yellow oil or low-melting solid (dependent on purity/enol content) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Key Functional Groups | Ethyl ester, Ketone (C4), Benzamide (N1) |

Synthesis Methodologies

Two primary routes exist for accessing this scaffold. Method A is preferred for laboratory-scale preparation due to the commercial availability of the piperidone core.[1] Method B is the de novo route utilized in process chemistry for scale-up.[1]

Diagram 1: Synthetic Pathways Workflow

Caption: Convergent synthesis strategies. Method A (top) utilizes direct N-acylation.[1] Method B (bottom) employs Dieckmann cyclization for ring formation.

Protocol A: N-Benzoylation (Laboratory Scale)

Rationale: This method avoids the high-dilution conditions required for cyclization and utilizes the commercially available hydrochloride salt of the piperidone.[1]

-

Preparation: Suspend Ethyl 4-oxopiperidine-3-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under Nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. The solution will clear as the free base is liberated.[1]

-

Acylation: Add Benzoyl Chloride (1.05 eq) dropwise over 30 minutes, maintaining temperature <5°C to prevent O-acylation of the enol form.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Workup: Wash reaction mixture with 1N HCl (cold), followed by sat. NaHCO

and Brine.[1] -

Purification: Dry organic layer over Na

SO

Protocol B: Dieckmann Condensation (Process Scale)

Rationale: Ideal for generating the piperidine ring from acyclic precursors when the 4-piperidone core is expensive or unavailable.

-

Precursor: Start with Ethyl N-benzoyl-3-aminopropionate . React with Ethyl acrylate to form the diester N-Benzoyl-bis(2-ethoxycarbonylethyl)amine .[1]

-

Cyclization: In a reactor, charge Sodium Ethoxide (NaOEt) (1.2 eq) in anhydrous Toluene.

-

Addition: Add the diester precursor dropwise at reflux temperature (110°C). The removal of ethanol (via a Dean-Stark trap) drives the equilibrium toward the cyclic

-keto ester.[1] -

Quench: Cool to RT and pour into ice-cold dilute Acetic Acid.

-

Isolation: Extract with Toluene or EtOAc. The product often requires crystallization or high-vacuum distillation.[1]

Technical Validation & QC

The unique feature of this molecule is the Keto-Enol Tautomerism .[1] In solution (CDCl

Expected Analytical Data

-

1H NMR (CDCl

, 400 MHz):- 12.1 ppm: Singlet (broad), characteristic of the Enol -OH (approx. 30-50% integration depending on solvent).[1]

- 7.4 ppm: Multiplet, 5H (Benzoyl aromatic protons).

-

4.2 ppm: Quartet, 2H (Ethyl ester -CH

- 3.5 - 4.0 ppm: Complex multiplets (Piperidine ring protons), often broadened due to amide rotamers and tautomerism.[1]

-

Mass Spectrometry (ESI+):

-

[M+H]+: 276.12

-

[M+Na]+: 298.11

-

Applications in Drug Discovery[1][12]

This scaffold is a "privileged structure" in medicinal chemistry, serving as a divergence point for multiple therapeutic classes.

Diagram 2: Functionalization Logic

Caption: Divergent synthesis capabilities. The C3-C4 beta-keto ester motif allows for aryl addition, spiro-cyclization, or heterocycle fusion.[1]

Key Transformations

-

Paroxetine Analogs: The ketone at C4 allows for Grignard addition (e.g., Phenylmagnesium bromide).[1] Subsequent dehydration and reduction yield 3,4-disubstituted piperidines, a motif found in SSRIs like Paroxetine (Paxil).[1]

-

Chiral Reduction: Asymmetric hydrogenation (using Noyori catalysts) of the C4 ketone yields chiral 3-hydroxy-nipecotic acid derivatives , which are valuable for synthesizing conformationally constrained amino acids.[1]

-

Heterocycle Fusion: Condensation of the

-keto ester with hydrazines or amidines yields fused piperidino-pyrazoles or piperidino-pyrimidines , utilized in kinase inhibitor discovery.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analog Reference). Retrieved from [Link]

-

Kuehne, M. E. (1962).[1] The Dieckmann Condensation in the Synthesis of Piperidines. Journal of Organic Chemistry. (Fundamental mechanistic grounding for Protocol B).

-

MDPI. (2024).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Dieckmann Condensation: Mechanism and Applications. Retrieved from [Link]

Sources

The N-Benzoyl Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The N-benzoyl piperidine moiety represents a cornerstone in contemporary drug discovery and development. Its remarkable versatility, rooted in its unique structural and physicochemical properties, has established it as a "privileged structure" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This technical guide provides an in-depth exploration of the multifaceted role of N-benzoyl piperidine derivatives in medicinal chemistry. We will dissect the synthetic strategies employed to access this critical scaffold, unravel the intricate structure-activity relationships that govern its biological effects, and delve into its diverse therapeutic applications, ranging from oncology and neurodegenerative disorders to pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the N-benzoyl piperidine scaffold in their own research endeavors.

The Significance of the N-Benzoyl Piperidine Core

The phenyl(piperidin-4-yl)methanone, commonly referred to as the benzoylpiperidine fragment, is a prominent chemical scaffold in medicinal chemistry due to its presence in a wide array of bioactive small molecules.[1][2] These molecules exhibit a broad spectrum of therapeutic and diagnostic properties, including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective activities.[1][3]

The metabolic stability of the benzoylpiperidine fragment makes it a reliable framework for drug design.[1][2] Furthermore, it is often considered a potential bioisostere of the piperazine ring.[1][2] In this bioisosteric replacement, the carbonyl group of the benzoylpiperidine can establish crucial interactions, such as hydrogen bonds, with the biological target, compensating for the removal of a nitrogen atom from the piperazine ring.[3]

The N-benzyl piperidine (N-BP) structural motif, a significant variation, is frequently utilized in drug discovery owing to its structural flexibility and three-dimensional character.[4] This motif allows for crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity.[4] Medicinal chemists often employ the N-BP motif to fine-tune both the efficacy and physicochemical properties of drug candidates.[4][5]

Synthetic Strategies for N-Benzoyl Piperidine Derivatives

The synthesis of the benzoylpiperidine fragment is generally a straightforward, multi-step process that utilizes safe and cost-effective reagents.[1][2] The presence of a free amino group on the piperidine ring allows for easy functionalization through simple nucleophilic substitutions.[1][2] Additionally, if the benzoyl portion of the molecule contains a halogen atom or other functional groups, it can be further modified through cross-coupling reactions.[1][2]

Several common precursors are commercially available for the synthesis of the benzoylpiperidine fragment.[1] The most prevalent strategies involve:

-

N-Alkylation or Amidation: Utilizing commercially available and appropriately substituted piperidines or their salts, which can undergo nucleophilic substitution with tosylates, N-alkylation with alkyl halides, or amidation with carboxylic acids.[1]

-

Starting from Isonipecotic Acid: This commercially available precursor can be N-protected and then subjected to a Friedel-Crafts reaction to introduce the benzoyl group.[1]

-

From Ethyl Isonipecotate: The free amino group is first protected with benzoyl chloride, followed by hydrolysis of the ethyl ester to yield the free carboxylic acid, which can then be further modified.[1]

General Experimental Protocol: Synthesis of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide

This protocol provides a representative example of the synthesis of an N-benzoyl piperidine derivative, as described by Naeem et al. (2014).[6]

Step 1: Synthesis of Piperidine-4-carboxamide

-

To a solution of piperidine-4-carboxylic acid in methanol, add a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in methanol and treated with ammonia gas until saturation.

-

The mixture is kept at room temperature for 24 hours.

-

The solvent is evaporated to yield the crude piperidine-4-carboxamide.

Step 2: Synthesis of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide

-

A solution of piperidine-4-carboxamide in dry acetone is prepared.

-

To this solution, add an equimolar amount of 3,5-dinitrobenzoyl chloride.

-

The reaction mixture is stirred at room temperature for 4-5 hours.

-

The solvent is evaporated, and the resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

Causality behind Experimental Choices:

-

The use of concentrated sulfuric acid in Step 1 catalyzes the esterification of the carboxylic acid.

-

The subsequent treatment with ammonia in methanol converts the ester to the primary amide.

-

In Step 2, the use of a non-polar aprotic solvent like acetone facilitates the nucleophilic acyl substitution reaction between the secondary amine of the piperidine and the acid chloride.

Structure-Activity Relationships (SAR)

The biological activity of N-benzoyl piperidine derivatives is highly dependent on the nature and position of substituents on both the benzoyl and piperidine rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.

Analgesic Activity

Extensive research has demonstrated that substituted piperidine molecules exhibit significant analgesic properties.[7][8] The piperidine nucleus is a key component of many clinically used analgesics, including pethidine and fentanyl.[7][8]

| Compound Class | Substitution Pattern | Observed Analgesic Activity | Reference |

| Phenylpiperidines | Phenyl moiety directly attached to piperidine | Acts as a µ-opioid receptor agonist, leading to analgesic and sedative effects. | [9] |

| 4-Piperidinopiperidine Derivatives | Substituted phenacyl and benzoyl groups | Pronounced analgesia with quick onset and long duration of action. | [7] |

| 4-Amino methylpiperidine Derivatives | Meta-dinitro benzoyl and para-bromo benzyl groups | Highly significant analgesic activity. | [7][8] |

Key SAR Insights for Analgesic Activity:

-

The presence of a phenyl group directly attached to the piperidine ring is a key feature for µ-opioid receptor agonism.[9]

-

Substitutions on the benzoyl ring significantly modulate analgesic potency. For instance, a meta-dinitro benzoyl derivative exhibited potent and rapid analgesia.[7][8]

-

The nature of the substituent on the piperidine nitrogen also plays a critical role in determining the analgesic profile.[10]

Anticancer Activity

N-benzoyl piperidine derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[1][3]

| Compound Series | Key Structural Features | Cytotoxic Activity (IC50) | Reference |

| Benzoxazole-appended piperidines | Ethanone linkage with a p-fluorophenyl moiety | 4.30 µM (MCF-7), 6.68 µM (A549), 7.06 µM (PC-3) | [11] |

| Benzoxazole-appended piperidines | Acetamide linkage with various substitutions | Generally displayed two-digit micromolar IC50 values. | [11] |

| N-benzoyl arylpiperidines | Potently inhibit FASN enzymatic activity (IC50 = 26 nM for JNJ-54380482). | [12] |

Key SAR Insights for Anticancer Activity:

-

The linker between the piperidine and the benzoxazole moiety significantly influences cytotoxicity, with an ethanone linker being more favorable than an acetamide linker.[11]

-

Substitution on the terminal phenyl ring is crucial for anticancer potency. A para-fluorophenyl group in the ethanone series demonstrated strong cytotoxic action, comparable to the standard drug sorafenib.[11]

-

These derivatives can also target specific enzymes involved in cancer progression, such as Fatty Acid Synthase (FASN).[12]

Neuroprotective Activity (Anti-Alzheimer's Disease)

N-benzoyl piperidine derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease, primarily as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14][15]

| Compound Series | Target | Inhibitory Activity (IC50) | Reference |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | AChE | 0.56 nM for compound 21 | [14] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 nM | [16] |

| N-Benzyl piperidine derivatives | HDAC and AChE | d5: HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM | [15] |

| N-benzyl-piperidine derivatives | AChE and BuChE | 4a: AChE IC50 = 2.08 µM, BuChE IC50 = 7.41 µM | [17] |

Key SAR Insights for Neuroprotective Activity:

-

Introduction of a bulky moiety at the para position of the benzamide group leads to a substantial increase in anti-AChE activity.[14]

-

Alkylation or arylation of the benzamide nitrogen dramatically enhances inhibitory potency.[14]

-

The basicity of the piperidine nitrogen is important for activity.[14]

-

A multitarget-directed ligand approach, where derivatives are designed to inhibit multiple targets like HDAC and AChE, represents a promising strategy for Alzheimer's disease treatment.[15]

Therapeutic Applications and Mechanisms of Action

The diverse pharmacological activities of N-benzoyl piperidine derivatives translate into a wide range of potential therapeutic applications.

Analgesia

Phenylpiperidine derivatives, such as fentanyl, are potent µ-opioid receptor agonists.[9] Their mechanism of action involves binding to these receptors in the dorsal horn of the spinal cord, which inhibits ascending pain pathways and increases the pain threshold.[9]

Caption: Mechanism of action for analgesic N-benzoyl piperidine derivatives.

Cancer

In oncology, N-benzoyl piperidine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like Fatty Acid Synthase (FASN) and receptor tyrosine kinases such as VEGFR-2 and c-Met.[11][12]

Caption: General workflow for the development of anticancer N-benzoyl piperidine derivatives.

Neurodegenerative Diseases

For neurodegenerative disorders like Alzheimer's disease, the primary mechanism of action for many N-benzoyl piperidine derivatives is the inhibition of cholinesterases (AChE and BuChE).[17] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can help to alleviate some of the cognitive symptoms of the disease.[14][18]

Caption: Inhibition of acetylcholinesterase by N-benzoyl piperidine derivatives.

Conclusion and Future Perspectives

The N-benzoyl piperidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutic agents. The straightforward synthesis, coupled with the vast chemical space that can be explored through substitution, ensures that this motif will continue to be a focal point of drug discovery efforts.

Future research in this area will likely focus on several key aspects:

-

Multitarget-Directed Ligands: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegenerative disorders.

-

Enhanced Selectivity: Fine-tuning the structure of N-benzoyl piperidine derivatives to achieve greater selectivity for specific receptor subtypes or enzyme isoforms will be crucial for minimizing off-target effects and improving safety profiles.

-

Novel Therapeutic Areas: While significant progress has been made in analgesia, oncology, and neuroprotection, the exploration of N-benzoyl piperidine derivatives for other therapeutic indications, such as inflammatory and infectious diseases, remains a fertile ground for investigation.

By continuing to unravel the intricate structure-activity relationships and mechanisms of action of these remarkable compounds, the scientific community is well-positioned to unlock the full therapeutic potential of the N-benzoyl piperidine scaffold.

References

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

-

Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]

-

Analgesic activity of alkyl piperidine derivatives. . [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. [Link]

-

The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Reactivity Profile of β-Keto Esters in Piperidine Rings: A Technical Guide for Synthetic Chemists

Introduction: The Piperidine β-Keto Ester Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone of modern drug design. When a β-keto ester functionality is incorporated into this saturated heterocycle, a uniquely versatile synthetic building block is created. The interplay between the piperidine ring's stereoelectronics and the reactivity of the β-dicarbonyl system offers a powerful platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the reactivity profile of β-keto esters within piperidine rings. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern their behavior, offering insights into how conformational preferences of the piperidine ring dictate the stereochemical outcome of key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules. We will explore the synthesis of these scaffolds, their characteristic reactions, and the causal factors that must be considered to achieve desired synthetic outcomes.

I. Synthesis of Piperidine β-Keto Esters: Constructing the Core Scaffold

The efficient synthesis of piperidine β-keto esters is the gateway to their application in complex molecule synthesis. Several robust methods have been developed, each with its own set of advantages and substrate scope considerations.

Intramolecular Cyclization Strategies: The Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction of diesters to form cyclic β-keto esters, and it is particularly well-suited for the synthesis of 5- and 6-membered rings.[2][3] For the construction of piperidine β-keto esters, an N-substituted bis(ester)amine is the key precursor. The choice of the nitrogen protecting group is critical, as it influences the stability of the precursor and the reactivity of the final product.

The mechanism, analogous to the intermolecular Claisen condensation, proceeds via the formation of an enolate which then attacks the second ester carbonyl to forge the piperidine ring.[4] The driving force for this reaction is the deprotonation of the newly formed, highly acidic β-keto ester by the alkoxide base, which shifts the equilibrium towards the cyclized product.[4]

Sources

Methodological & Application

Synthesis of serotonin antagonists using 1-Benzoyl-4-oxo-nipecotic acid ethyl ester

Executive Summary

This application note details the optimized protocol for synthesizing 1,2,3,4-tetrahydro-γ-carboline (tetrahydro-1H-pyrido[4,3-b]indole) derivatives using 1-Benzoyl-4-oxo-nipecotic acid ethyl ester as the primary scaffold. These tricyclic structures are privileged pharmacophores in medicinal chemistry, serving as potent antagonists for 5-HT2A , 5-HT2C , and 5-HT6 serotonin receptors, as well as histamine H1 receptors (e.g., Dimebon, Carbidine analogs).

The guide addresses the critical synthetic challenge: controlling the regioselectivity between the desired Fischer Indole Cyclization and the competing Pyrazolone formation (a common pitfall with

Retrosynthetic Analysis & Mechanism

The target scaffold is constructed via an interrupted Fischer Indole Synthesis. The starting material, 1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate), contains a

-

Path A (Desired): Acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine, followed by [3,3]-sigmatropic rearrangement to form the

-carboline. -

Path B (Undesired): Nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, leading to a bicyclic pyrazolone.

Strategic Control: The protocol utilizes a two-step "isolate-and-cyclize" approach using ethanolic HCl, which protonates the hydrazine intermediate, suppressing the nucleophilic attack required for pyrazolone formation.

Pathway Visualization

Caption: Reaction pathway showing the critical divergence between the desired Fischer Indole cyclization (Green) and the competing pyrazolone formation (Red).

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Stoichiometry |

| 1-Benzoyl-4-oxo-nipecotic acid ethyl ester | >97% | Scaffold | 1.0 eq |

| Phenylhydrazine HCl (or substituted analog) | 98% | Reactant | 1.1 eq |

| Ethanol (Absolute) | Anhydrous | Solvent | 10 mL/g |

| Sulfuric Acid (conc.) or HCl (4M in Dioxane) | ACS Grade | Catalyst | 2.0 - 5.0 eq |

| Sodium Bicarbonate | Sat. Aq. | Quench | Excess |

Step 1: Controlled Hydrazone Formation

To minimize pyrazolone byproducts, the hydrazone is formed at low temperature.

-

Dissolution: Dissolve 10.0 g (36.3 mmol) of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add 1.1 equivalents of the phenylhydrazine (free base or HCl salt).

-

Note: If using phenylhydrazine hydrochloride, add 1.0 eq of Sodium Acetate to buffer the solution slightly, but maintain acidic pH < 4.

-

-

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (System: Hexane:EtOAc 2:1). The ketone spot (

) should disappear, replaced by the hydrazone ( -

Isolation (Optional but Recommended): Evaporate ethanol at

under vacuum to obtain the crude hydrazone oil. Direct cyclization (one-pot) is possible but increases side-product risk.

Step 2: Fischer Indole Cyclization

-

Acidification: Re-dissolve the crude hydrazone in 80 mL of ethanolic HCl (saturated) or Glacial Acetic Acid with 10%

.-

Critical Parameter: The acid concentration must be high enough to protonate the ammonia leaving group.

-

-

Reflux: Heat the reaction mixture to reflux (78–85°C) for 3–6 hours.

-

Visual Cue: The solution will darken significantly (orange to dark brown).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the mixture onto 200 g of crushed ice/water.

-

Neutralize carefully with saturated

or -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Target Yield: 65–75% Product: Ethyl 2-benzoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylate.

Step 3: Derivatization to Active Antagonist

The resulting

-

Hydrolysis/Decarboxylation: Reflux in 6M HCl removes the N-benzoyl group and hydrolyzes/decarboxylates the ester, yielding the naked 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

-

N-Functionalization: The secondary amine can then be alkylated with specific pharmacophores (e.g., 2-(6-methylpyridin-3-yl)ethyl bromide) to target 5-HT6 receptors [1].

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Pyrazolone formation (Path B).[2] | Ensure temperature is kept <5°C during hydrazone formation. Increase acid strength in Step 2. |

| Incomplete Reaction | Steric hindrance on hydrazine. | If using ortho-substituted phenylhydrazines, increase reflux time to 12h or use Polyphosphoric Acid (PPA) at 100°C. |

| Dark Tarry Product | Polymerization of indole. | Perform cyclization under Nitrogen atmosphere. Add antioxidant (e.g., BHT) traces. |

Analytical Validation

1H NMR (400 MHz, DMSO-d6) Expectations:

-

Indole NH: Singlet at

10.5–11.0 ppm. -

Aromatic Protons: Multiplets at

6.9–7.5 ppm (4H). -

Methylene Bridge (C-1): If ester is retained, a singlet or doublet around

4.5–5.0 ppm. -

Piperidine Ring: Multiplets at

2.8–4.0 ppm.

Mass Spectrometry:

-

Look for

corresponding to the cyclized product (loss of

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the serotonin antagonist scaffold.

References

-

Ivachtchenko, A. V., et al. (2010). "8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists." Journal of Medicinal Chemistry. Available at: [Link]

-

Nagai, Y., et al. (1979).[3] "Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities." Journal of Medicinal Chemistry. Available at: [Link]

-

Bonjoch, J., et al. (2015). "Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT1 antagonists." Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Gribble, G. (2016).[4] "Fischer Indole Synthesis."[4][5][6][7][8][9] Indole Ring Synthesis: From Natural Products to Drug Discovery. Available at: [Link]

Sources

- 1. US6025517A - Fluoxetine process from benzoylacetonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scispace.com [scispace.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Piperidine-3-carboxylates via Dieckmann Condensation

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which are crucial for oral bioavailability. Specifically, piperidine-3-carboxylates are versatile intermediates, providing a synthetic handle for the elaboration of complex molecular architectures that can effectively probe the three-dimensional space of biological targets. The strategic synthesis of these building blocks is, therefore, of paramount importance to researchers in drug development. This application note provides a detailed, step-by-step guide to the synthesis of piperidine-3-carboxylates, leveraging the robust and reliable Dieckmann condensation.

The Dieckmann Condensation: An Intramolecular Claisen Reaction for Heterocycle Synthesis

The Dieckmann condensation is a powerful carbon-carbon bond-forming reaction that involves the intramolecular cyclization of a diester to form a cyclic β-keto ester.[1][2] It is, in essence, an intramolecular variant of the Claisen condensation.[1] The reaction is particularly well-suited for the formation of sterically favored five- and six-membered rings, making it an ideal strategy for the synthesis of piperidine derivatives.[3]

The mechanism proceeds via the deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[1] Subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the cyclic β-keto ester. A crucial aspect of the Dieckmann condensation is the use of a stoichiometric amount of a strong, non-nucleophilic base. The driving force for the reaction is the deprotonation of the newly formed, and highly acidic, β-keto ester, which shifts the equilibrium towards the cyclized product.[1] An acidic workup is then required to protonate the enolate and afford the final product.

Experimental Workflow: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate

The following protocol outlines a two-step synthesis of ethyl 1-benzylpiperidine-3-carboxylate. The first step involves the preparation of the acyclic diester precursor, diethyl 2,2'-(benzylazanediyl)dipropionate, followed by the Dieckmann condensation to yield the target piperidine.

Diagram of the Experimental Workflow

Caption: Synthetic route for ethyl 1-benzylpiperidine-3-carboxylate.

Quantitative Data Summary

| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1 | Benzylamine | 107.15 | 10.7 g | 0.1 | 1.0 |

| Ethyl acrylate | 100.12 | 22.0 g | 0.22 | 2.2 | |

| Ethanol | 46.07 | 100 mL | - | - | |

| 2 | Diethyl 2,2'-(benzylazanediyl)dipropionate | 307.39 | 30.7 g | 0.1 | 1.0 |

| Sodium ethoxide | 68.05 | 7.5 g | 0.11 | 1.1 | |

| Toluene (anhydrous) | 92.14 | 200 mL | - | - |

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)dipropionate (Acyclic Precursor)

Rationale: The synthesis of the acyclic diester is a prerequisite for the intramolecular Dieckmann condensation. A double Michael addition of benzylamine to ethyl acrylate is a straightforward and efficient method to construct this precursor.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and absolute ethanol (100 mL).

-

With stirring, add ethyl acrylate (22.0 g, 0.22 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2,2'-(benzylazanediyl)dipropionate as a colorless to pale yellow oil.

Step 2: Dieckmann Condensation for the Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Rationale: The choice of a strong, non-nucleophilic base is critical to the success of the Dieckmann condensation. Sodium ethoxide is a suitable base, and to avoid transesterification, it is used with an ethyl ester substrate. Anhydrous conditions are essential to prevent hydrolysis of the ester and quenching of the base.[4] Toluene is an excellent solvent for this reaction as it allows for azeotropic removal of any trace water and the ethanol byproduct.

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. Flame-dry the apparatus under a stream of dry nitrogen.

-

To the flask, add anhydrous toluene (200 mL) and sodium ethoxide (7.5 g, 0.11 mol). Stir the suspension.

-

In a separate flask, dissolve diethyl 2,2'-(benzylazanediyl)dipropionate (30.7 g, 0.1 mol) in anhydrous toluene (50 mL).

-

Add the solution of the diester dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction mixture may become thick.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Be cautious as gas evolution may occur.

-

Transfer the mixture to a separatory funnel and add water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This product can be purified by column chromatography or used directly in subsequent steps.

Note: The resulting β-keto ester can be further transformed into the target piperidine-3-carboxylate through a two-step sequence of reduction of the ketone and subsequent decarboxylation.

Conclusion and Field-Proven Insights

The Dieckmann condensation offers a reliable and scalable method for the synthesis of piperidine-3-carboxylate precursors. The success of this reaction hinges on several key factors: the purity of the starting diester, the use of a strong alkoxide base in stoichiometric amounts, and the strict maintenance of anhydrous conditions. For substrates with different ester groups (e.g., methyl and ethyl), the choice of base should match one of the ester groups to prevent transesterification. While sodium ethoxide is effective, other bases such as sodium hydride or potassium tert-butoxide can also be employed, often in aprotic solvents like THF or DMF to enhance enolate stability.[5][6] The protocol described herein provides a solid foundation for researchers to access valuable piperidine-based building blocks for their drug discovery programs.

References

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available from: [Link]

-

Dieckmann Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; p. 144-6. Available from: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. 2020 Sep 14. Available from: [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

The Practical Synthesis of a Renin Inhibitor via Diastereoselective Dieckmann Cyclization. Supporting Information. Available from: [Link]

-

NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]

- Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

- Google Patents. US20060079709A1 - Process for preparing cyclic ketones.

Sources

- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Krapcho Decarboxylation of 1-Benzoyl-4-oxo-nipecotic Acid Ethyl Ester

Abstract & Scope

This technical guide details the protocol for the chemoselective decarboxylation of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate) to yield 1-Benzoyl-4-piperidone .

Unlike traditional acid-catalyzed hydrolysis which requires harsh conditions that may degrade amide protecting groups, the Krapcho decarboxylation utilizes halide salts in polar aprotic solvents to effect dealkoxycarbonylation under near-neutral conditions.[1] This method is the industry "Gold Standard" for scaling

Scientific Foundation: Mechanism & Causality

The Mechanistic Pathway

The Krapcho reaction does not proceed via traditional saponification. Instead, it follows an

-

Solvation: In DMSO, the Lithium cation (

) is tightly solvated, leaving the Chloride anion ( -

Nucleophilic Attack: The

attacks the methylene of the ethyl ester group. -

Dealkylation: This displaces the carboxylate as a leaving group, generating volatile Ethyl Chloride (

) gas. -

Decarboxylation: The resulting

-keto carboxylate is unstable and spontaneously decarboxylates to form an enol intermediate. -

Tautomerization: Rapid proton transfer (often aided by trace water) yields the final ketone product.

Critical Variable Analysis

-

Solvent (DMSO vs. DMF): DMSO is preferred over DMF. DMSO (

) allows for higher reaction temperatures than DMF ( -

Salt Selection (LiCl vs. NaCl):

is superior due to its higher solubility in DMSO compared to -

The Role of Water: While the classic mechanism is anhydrous, the addition of stoichiometric water (1-2 equiv.) significantly accelerates the reaction by facilitating the protonation of the enolate intermediate and lowering the energy barrier for the decarboxylation transition state.

Pathway Visualization

Figure 1: Mechanistic flow of the Krapcho dealkoxycarbonylation showing byproduct evolution.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate | Starting Material (SM) |

| LiCl | Anhydrous, 99%+ | Halide Source |

| DMSO | ACS Grade | Polar Aprotic Solvent |

| Water | Deionized | Proton Source/Accelerant |

| Apparatus | 3-Neck RBF, Reflux Condenser, Gas Trap | Reaction Vessel |

Step-by-Step Methodology

Scale: 10.0 g (36.3 mmol) Substrate basis.

Step 1: Reaction Assembly

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a reflux condenser.

-

Safety Note: Connect the top of the condenser to a gas bubbler containing 1M NaOH. This traps acidic vapors and visualizes gas evolution (

and -

Charge the flask with 10.0 g of Substrate .

-

Add 4.6 g LiCl (109 mmol, 3.0 equiv). Note: Excess salt drives kinetics.

-

Add 50 mL DMSO (5 vol).

-

Add 1.3 mL Water (72 mmol, 2.0 equiv).

Step 2: Thermal Activation

-

Initiate stirring to create a slurry.

-

Heat the mixture to 140°C - 150°C .

-

Observation: The mixture will become homogeneous around

. -

Observation: Vigorous gas evolution (bubbling) will commence around

. This is the release of Ethyl Chloride and

-

-

Maintain temperature at

for 3 to 5 hours .-

Endpoint Control: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The reaction is complete when the starting material spot (

) disappears and the product spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (

). -

Pour the dark orange/brown solution into 200 mL of ice-cold brine (saturated NaCl). Reason: DMSO is highly water-soluble; brine aids in "salting out" the organic product.

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Combine organic layers and wash with Water (2 x 50 mL) to remove residual DMSO.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude material is often pure enough (

) for subsequent steps. -

If higher purity is required, recrystallize from EtOAc/Heptane (1:3) or perform flash column chromatography (Gradient: 20%

60% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Temperature too low ( | Increase temp to |

| Dark Tar Formation | Thermal oxidation of DMSO. | Degas DMSO with |

| Low Yield | Product lost in aqueous layer. | DMSO acts as a phase transfer agent, dragging product into water. Perform "back-extraction" of the aqueous layer with DCM (Dichloromethane) if EtOAc yield is low. |

| Residual DMSO | Inefficient washing. | Use 5 washes of water during workup, or remove DMSO via lyophilization if applicable (rarely needed). |

Safety & Hazard Analysis (HSE)

-

Ethyl Chloride Evolution: The reaction generates Chloroethane (Ethyl Chloride), which is a gas at room temperature (bp 12°C) . It is flammable and a suspected carcinogen.[2][3]

-

Control: The reaction must be vented to a fume hood exhaust. Do not seal the system (risk of explosion).

-

-

DMSO Thermal Runaway: While rare, DMSO can decompose exothermically at temperatures

, especially with halides. Do not exceed -

Lithium Chloride: Hygroscopic and an irritant. Handle in a fume hood to avoid dust inhalation.

References

-

Krapcho, A. P., et al. "The Decarboxylation of Beta-Keto Esters and Malonic Esters."[1] Journal of Organic Chemistry, vol. 43, no. 1, 1978, pp. 138–147.

-

Taber, D. F. "Krapcho Decarboxylation: Synthesis of Cyclohexanones." Organic Chemistry Portal, 2014.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate." PubChem, 2023.[4]

-

Sigma-Aldrich. "Safety Data Sheet: Ethyl Chloride." Merck Millipore, 2023.

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry.[1] Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate, in particular, is a key building block for the synthesis of more complex molecules, leveraging the reactivity of its β-keto ester functionality for further chemical transformations. Its scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry, where robust and cost-effective manufacturing processes are paramount.[2] This guide provides a detailed examination of scalable synthesis methods for this valuable intermediate, focusing on the underlying chemical principles and providing actionable protocols for laboratory and pilot-plant applications.

Comparative Analysis of Synthetic Strategies

The synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate primarily revolves around the formation of the piperidine ring, which is typically achieved through a sequence of reactions culminating in an intramolecular cyclization. The most prominent and scalable approach is a one-pot reaction involving a Michael addition followed by a Dieckmann condensation.

Recommended Scalable Route: One-Pot Synthesis from Benzamide and Ethyl Acrylate

A highly efficient and scalable method for the preparation of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a single-stage synthesis commencing from readily available benzamide and ethyl acrylate.[3][4] This approach is advantageous for large-scale production due to its operational simplicity, reduced number of unit operations, and favorable process economics.

The overall transformation can be visualized as a tandem Michael addition-Dieckmann condensation sequence:

Figure 1: One-pot synthesis workflow.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate

This protocol is adapted from established methodologies for the synthesis of N-substituted 4-piperidones and represents a scalable and efficient approach.[3][4][5]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

-

Addition funnel

-

Reflux condenser

-

Vacuum distillation setup

-

Benzamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Ethyl acrylate

-

Anhydrous ethanol (for quenching)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reactor Setup and Inerting: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

-

Dispersion of Sodium Hydride: Charge the reactor with anhydrous toluene (10 volumes relative to benzamide). With stirring, carefully add sodium hydride (2.2 equivalents) in portions.

-

Formation of Benzamide Anion: Slowly add benzamide (1.0 equivalent) to the sodium hydride suspension at room temperature. The mixture will evolve hydrogen gas and form a flocculent precipitate of the sodium salt of benzamide.[4] Stir the mixture for 1-2 hours at room temperature to ensure complete salt formation.

-

Michael Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add ethyl acrylate (2.5 - 3.0 equivalents) via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours. This step forms the N,N-bis(2-ethoxycarbonylethyl)benzamide intermediate in situ.

-

Dieckmann Condensation: Increase the temperature of the reaction mixture to reflux (approximately 110 °C for toluene). As the reaction proceeds, ethanol will be generated. To drive the equilibrium towards the cyclized product, it is advantageous to remove the ethanol as it is formed.[4] This can be achieved by distillation. The reaction progress can be monitored by TLC or HPLC. The cyclization is typically complete within 3-5 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0-5 °C. Cautiously quench the reaction by the slow addition of anhydrous ethanol to destroy any unreacted sodium hydride, followed by the slow addition of water.

-

Neutralization and Extraction: Acidify the aqueous layer with hydrochloric acid to a pH of 6-7. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (2 x 5 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate can be purified by vacuum distillation or column chromatography. For larger scales, vacuum distillation is generally preferred.

Process Parameters Summary:

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous Toluene | High boiling point allows for effective Dieckmann condensation and azeotropic removal of ethanol. |

| Base | Sodium Hydride | Strong, non-nucleophilic base that effectively deprotonates benzamide and drives the Dieckmann condensation. |

| Reactant Ratio (Ethyl Acrylate:Benzamide) | 2.5 - 3.0 : 1 | An excess of ethyl acrylate ensures complete dialkylation of benzamide.[4] |

| Reaction Temperature (Michael Addition) | 0-10 °C (addition), then 50-60 °C | Low initial temperature controls the exothermic reaction, followed by heating to drive the reaction to completion. |

| Reaction Temperature (Dieckmann Condensation) | Reflux (~110 °C) | Sufficient energy to promote the intramolecular cyclization. |

| Ethanol Removal | Distillation | Shifts the equilibrium of the Dieckmann condensation towards the product.[4] |

Scientific Principles and Mechanistic Insights

The one-pot synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a sophisticated tandem reaction that leverages fundamental principles of organic chemistry.

Mechanism of the Tandem Reaction

The reaction proceeds through two key stages:

-

Double Michael Addition: The sodium salt of benzamide, a soft nucleophile, undergoes a conjugate addition to two molecules of ethyl acrylate, an α,β-unsaturated ester. This forms the acyclic intermediate, N,N-bis(2-ethoxycarbonylethyl)benzamide.

-

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] The reaction is base-catalyzed and involves the formation of an enolate at the α-position of one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a five- or six-membered ring.[7] In this synthesis, a six-membered piperidine ring is formed. The mechanism is as follows:

Figure 2: Mechanism of the Dieckmann Condensation.